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molecular formula C7H12O2 B1504510 1-Methoxy-2-methylpent-1-en-3-one CAS No. 56279-35-7

1-Methoxy-2-methylpent-1-en-3-one

Cat. No. B1504510
M. Wt: 128.17 g/mol
InChI Key: AIFFWMXMBCHYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202911B2

Procedure details

To a suspension of NaH (4.40 g, 110 mmol, 60% dispersion in mineral oil) in toluene (90 mL) and MeOH (0.1 mL) at 0° C. was added a mixture of 3-pentanone (10.6 mL, 105 mmol) and methyl formate (8.00 mL, 130 mmol) over 1 hr. The reaction mixture was warmed to rt, stirred for another 3 h, and then diluted with Et2O. The suspension was filtered and the precipitate was washed with Et2O. The resulting crude sodium salt of 1-hydroxy-2-methyl-1-penten-3-one was dissolved in DMSO (100 mL) and Me2SO4 (9.16 mL, 97.0 mmol) was added at rt. After stirring for 30 min, the reaction mixture was treated with 2M NH4OH and diluted with Et2O. The organic layer was separated, washed with H2O and saturated aqueous NaCl solution, dried (MgSO4), and concentrated under reduced pressure to afford 1-methoxy-2-methyl-1-penten-3-one (8.27 g, 74%). To a solution of 1-methoxy-2-methyl-1-penten-3-one (2.60 g, 20.3 mmol) in Et2O (12.0 mL) was added Et3N (7.08 mL, 50.8 mmol) and TMSOTf (3.68 mL, 20.3 mL) at 0° C. The reaction mixture was warmed to rt, stirred for another 3 h, and then poured onto a saturated aqueous NaHCO3 solution. The organic layer was separated, washed with saturated aqueous NaCl solution, dried (MgSO4), and concentrated under reduced pressure to afford butadiene 3 (3.66 g, 90%). 1H-NMR (400 MHz, CDCl3) δ 6.35 (s, 1H), 4.75 (q, J=6.9, 1H), 3.63 (s, 3H), 1.66 (s, 3H), 1.62 (d, J=6.9, 3H), 0.22 (s, 9H).
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
9.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH2:4][C:5](=[O:8])[CH2:6][CH3:7].[CH:9]([O:11][CH3:12])=O.COS(OC)(=O)=O.[NH4+].[OH-]>C1(C)C=CC=CC=1.CO.CCOCC>[CH3:12][O:11][CH:9]=[C:4]([CH3:3])[C:5](=[O:8])[CH2:6][CH3:7] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
CCC(CC)=O
Name
Quantity
8 mL
Type
reactant
Smiles
C(=O)OC
Step Three
Name
Quantity
9.16 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for another 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the precipitate was washed with Et2O
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude sodium salt of 1-hydroxy-2-methyl-1-penten-3-one was dissolved in DMSO (100 mL)
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with H2O and saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=C(C(CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.27 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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